(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid
Overview
Description
“(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid” is a chemical compound with the linear formula (CH3)2CHCH(NH2)P(O)(OH)2 . It serves as an attractive substitute for amino carboxylic acids in biological systems . It exhibits interesting and useful properties as a peptide analog , antiviral agent , hapten for the generation of catalytic antibodies , enzyme inhibitors , potent antibiotics , herbicides, and pesticides .
Molecular Structure Analysis
The molecular weight of “(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid” is 153.12 . The SMILES string representation of the molecule is CC©C@HP(O)(O)=O .
Physical And Chemical Properties Analysis
“(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid” has a melting point of 272-277 °C (lit.) . Its optical activity is [α]20/D +1.0°, c = 1 in 1 M NaOH .
Scientific Research Applications
Synthesis and Chemistry
(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid, as a part of the α-aminophosphonate/phosphinate group, has been widely studied in the field of medicinal chemistry. This group is recognized for its capacity to influence various physiological and pathological processes due to its unique N C P molecular fragment, which is often considered analogous to carboxylic acids. This analogy stems from their structural similarities, despite differences in shape, acidity, and atomic radius. The presence of the phosphonic acid group facilitates the formation of false substrates or inhibitors in enzymatic reactions. Such compounds have been extensively used in the development of enzyme inhibitors, with notable examples including the antihypertensive drug fosinopril, which acts as an angiotensin I converting enzyme (ACE) inhibitor (Mucha, Kafarski, & Berlicki, 2011).
Biodegradation Studies
Research into the biodegradation pathways of related compounds, such as fosfomycin, has led to the synthesis of functionalized propylphosphonic acids. These studies are crucial for understanding the environmental fate and microbial degradation of phosphonate-based drugs and compounds. The insights gained from such research have implications for environmental science and pharmacology (Pallitsch et al., 2017).
Material Science and Crystal Engineering
In the field of material science and crystal engineering, (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid derivatives have been utilized in designing acid-base complexes with diverse hydrogen bonding systems. These systems are critical in constructing stable hydrogen-bonded structures, which have applications in various industries, including pharmaceuticals and electronics (Kong, McBee, & Clearfield, 2005).
Polymer Science
In polymer science, aminomethylene phosphonic acids have been employed in the aqueous polymerization of vinyl monomers. The interaction of these acids with ceric ions in redox systems influences the yield and molecular weight of the polymers, suggesting applications in the development of specialized polymers with tailored properties (Öz & Akar, 2000).
Biotechnology
The compound has been used in biotechnological applications, particularly in the resolution of racemic mixtures of chiral aminophosphonic acids. This process is essential for obtaining pure enantiomers of phosphonates, which serve as valuable chiral building blocks in various chemical and pharmaceutical applications [(Żymańczyk-Duda et al., 2014)](https://consensus.app/papers/fungal-platform-direct-chiral-phosphonic-building-blocks-żymańczykduda/a7ee3253a383579e982d403f5e3b0dc4/?utm_source=chatgpt).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound has been explored for its potential in drug design, particularly as inhibitors in various biological pathways. Its unique structural motif makes it a candidate for developing novel therapeutic agents. Its ability to mimic natural compounds while offering resistance to enzymatic hydrolysis makes it a valuable tool in the design of new drugs (Orsini, Sello, & Sisti, 2010).
Safety And Hazards
“(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid” is classified under the GHS07 hazard class . It may cause skin irritation, eye irritation, and may be harmful if inhaled . The compound should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
[(1R)-1-amino-2-methylpropyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSLPJDIFKVSIB-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245589 | |
Record name | P-[(1R)-1-amino-2-methylpropyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid | |
CAS RN |
66254-56-6 | |
Record name | P-[(1R)-1-amino-2-methylpropyl]phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66254-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-methylpropylphosphonic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066254566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-[(1R)-1-amino-2-methylpropyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINO-2-METHYLPROPYLPHOSPHONIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB295061N4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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